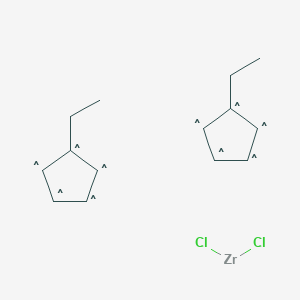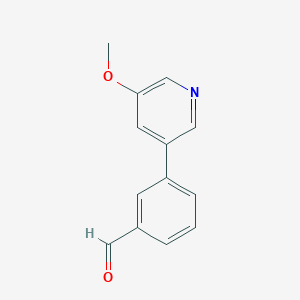
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol (TiTME 70/MEG) is a novel synthetic compound that can be used in a wide range of scientific research applications. TiTME 70/MEG is a water-soluble derivative of titanium trimethacrylate (TiTMA) and is composed of a titanium atom connected to three methacrylate groups and an ethoxyethoxyethoxide group. The methoxydiethyleneglycol (MEG) serves as a stabilizer for the compound. This compound has been used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
TiTME 70/MEG has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. In addition, TiTME 70/MEG has been used to study the properties of polymers, to study the properties of coordination compounds, and to study the properties of catalysts.
Mécanisme D'action
The mechanism of action of TiTME 70/MEG is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis by facilitating the formation of new bonds between organic molecules. Additionally, the compound is thought to act as a reagent in the synthesis of polymers by forming new bonds between polymer chains. Finally, the compound is believed to act as a ligand in the synthesis of coordination compounds by forming new bonds between metal ions and organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TiTME 70/MEG are not yet fully understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, the compound has been shown to be biocompatible and non-cytotoxic when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TiTME 70/MEG in laboratory experiments is its water-solubility, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, the compound is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not as widely used as other compounds, making it more difficult to obtain.
Orientations Futures
There are a number of possible future directions for research into TiTME 70/MEG. These include further research into the compound's mechanism of action, further research into its biochemical and physiological effects, further research into its potential applications in the synthesis of polymers and coordination compounds, and further research into its potential use as a catalyst in organic synthesis. Additionally, further research into the compound's stability and solubility could lead to new and improved methods for synthesizing and using the compound. Finally, further research into the compound's potential toxicity and other safety considerations could lead to new and improved methods for using the compound in laboratory experiments.
Méthodes De Synthèse
TiTME 70/MEG can be synthesized using a two-step process. The first step involves the reaction of titanium tetrachloride with methacryloyl chloride in aqueous solution to form Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol. The second step involves the reaction of this compound with ethoxyethoxyethoxide in aqueous solution to form TiTME 70/MEG.
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)ethanol;2-methylprop-2-enoic acid;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3C4H6O2.Ti/c1-7-4-5-8-3-2-6;3*1-3(2)4(5)6;/h6H,2-5H2,1H3;3*1H2,2H3,(H,5,6); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIIBHBDCBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.COCCOCCO.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



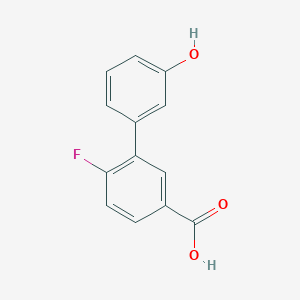

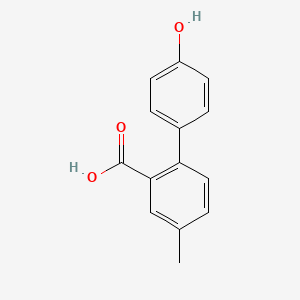
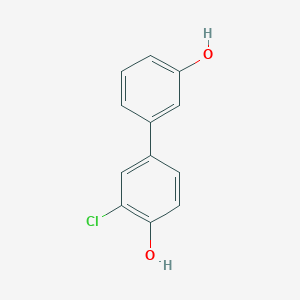
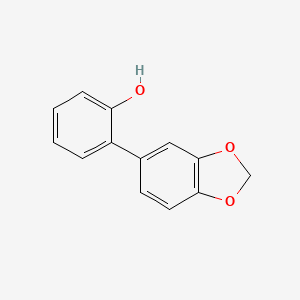
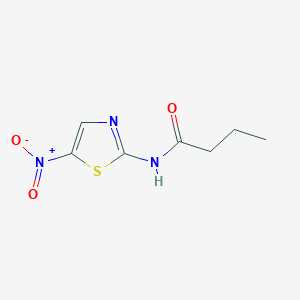


![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
